N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
The exact mass of the compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide are microtubules and their component protein, tubulin . These are leading targets for anticancer agents .
Mode of Action
N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide interacts with its targets by modulating microtubule assembly. It does this through the suppression of tubulin polymerization or stabilization of microtubule structure . This causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal process of mitosis, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death, or apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is cell cycle arrest at the S phase and induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-5-13(9-15(12)23-8-2-3-18(23)24)21-19(25)20(26)22-14-6-7-16-17(10-14)28-11-27-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFQOLLEOADCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.